N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core modified with a tert-butyl carboxamide group and a hydrochloride salt. The tert-butyl substituent confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to analogues with smaller or polar substituents . This compound belongs to a broader class of pyrazolo-pyridine derivatives investigated for diverse pharmacological applications, including antimicrobial, antiviral, and anticoagulant activities .
Properties
IUPAC Name |
N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-11(2,3)13-10(16)9-7-6-12-5-4-8(7)14-15-9;/h12H,4-6H2,1-3H3,(H,13,16)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWAJKDKCNXRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Fusion with Pyridine Ring: The preformed pyrazole is then fused with a pyridine ring through cyclization reactions, often using reagents like iodine or glacial acetic acid.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Formation of Carboxamide: The carboxamide moiety is formed by amidation reactions, where the carboxylic acid is activated and reacted with an amine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the carboxamide moiety, converting it to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halides and catalysts like palladium or copper.
Major Products:
Oxidation Products: Oxides of the pyrazole ring.
Reduction Products: Amines derived from the carboxamide moiety.
Substitution Products: Various alkyl or aryl derivatives.
Scientific Research Applications
N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Pyrazolo[4,3-c]pyridine Analogues
Key Observations :
- Thermal Stability : Analogues with rigid substituents (e.g., 3-(1,3-oxazol-5-yl)-1-propyl-) exhibit higher melting points (~142°C), suggesting stronger crystalline packing vs. flexible alkyl groups .
- Biological Relevance: Substituents directly correlate with target selectivity. For example, apixaban’s methoxyphenyl and piperidinone groups enable high-affinity binding to Factor Xa, whereas oxazolyl derivatives target microbial proteins .
Key Observations :
Antimicrobial Activity
Compounds like 3-(1,3-oxazol-5-yl)-1-propyl-... hydrochloride (12f) show efficacy against ESKAPE pathogens, likely due to hydrogen bonding between the oxazolyl group and bacterial enzymes . In contrast, the tert-butyl analogue’s bulky substituent may hinder target engagement in hydrophilic environments.
Biological Activity
N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₁H₁₉ClN₄O
- Molecular Weight : 258.75 g/mol
- CAS Number : 1220018-29-0
- Structure : The compound features a tetrahydropyridine core which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 mM. This suggests potential utility in treating tuberculosis and related infections .
Antiviral Properties
The compound exhibits antiviral activity by blocking the assembly of hepatitis B viral capsids. This mechanism is critical for preventing viral replication and could lead to new treatments for hepatitis B infections .
Anti-inflammatory Effects
Research indicates that derivatives of this compound possess anti-inflammatory properties. For example, certain analogs have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in pathogen metabolism and inflammation.
- Modulation of Protein Interactions : It disrupts protein-protein interactions critical for viral replication and pathogen survival.
- Regulation of Immune Responses : By modulating the activity of inflammatory mediators, it can help in controlling excessive immune responses.
Study on Tuberculosis Treatment
A study published in MDPI examined the efficacy of a series of pyrazolo[4,3-c]pyridine derivatives against Mycobacterium tuberculosis. Among these, this compound showed promising results with an MIC value indicating effective growth inhibition .
Anti-inflammatory Mechanism Evaluation
Another research effort investigated the anti-inflammatory potential of this compound through in vitro assays measuring COX enzyme inhibition. The findings revealed that specific derivatives significantly reduced COX-2 activity with IC50 values lower than those observed for traditional NSAIDs .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
